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Compound of Interest

Compound Name:
(S)-2-aminopropanamide

hydrochloride

Cat. No.: B555106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-alaninamide hydrochloride, the hydrochloride salt of the amide derivative of the amino acid L-

alanine, is a versatile and valuable building block in modern medicinal chemistry. Its inherent

chirality, coupled with the presence of reactive amine and amide functional groups, provides

multiple points for chemical modification, enabling the synthesis of diverse compound libraries

for drug discovery.[1] This document provides detailed application notes on the use of L-

alaninamide hydrochloride in the development of various therapeutic agents, complete with

quantitative data, experimental protocols, and pathway diagrams.
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Property Value Reference(s)

CAS Number 33208-99-0 [1]

Molecular Formula C₃H₉ClN₂O [2]

Molecular Weight 124.57 g/mol [3]

Appearance
White to light yellow crystalline

powder
[2][4]

Melting Point 167-172 °C (decomposes) [2]

Solubility
Soluble in water, slightly

soluble in ethanol
[2][5]

pH (aqueous solution) ~4.5 [2]

Application 1: Anticonvulsant Agents
L-alaninamide derivatives have emerged as a promising class of anticonvulsant agents,

demonstrating broad-spectrum activity in preclinical models of epilepsy.[6][7] These

compounds are often designed as hybrid molecules, combining the alaninamide scaffold with

other pharmacophores known to interact with targets in the central nervous system.[8]

Mechanism of Action
Many anticonvulsant drugs exert their effects by modulating the function of voltage-gated

sodium channels.[3][9] These channels are crucial for the initiation and propagation of action

potentials.[10] In a hyperexcitable state, such as during an epileptic seizure, neurons fire at a

high frequency. Certain L-alaninamide derivatives have been shown to inhibit these fast sodium

currents, thereby stabilizing neuronal membranes and reducing the repetitive firing that

underlies seizure activity.[6][9] This mechanism is depicted in the signaling pathway diagram

below.
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Figure 1: Mechanism of L-alaninamide derivatives as sodium channel blockers.

Quantitative Data: Antiseizure Activity
The following table summarizes the in vivo efficacy of representative L-alaninamide derivatives

in mouse models of epilepsy. The median effective dose (ED₅₀) represents the dose required to

protect 50% of animals from seizures, while the median toxic dose (TD₅₀) indicates the dose

causing neurological deficits in 50% of animals. A higher Protective Index (PI = TD₅₀/ED₅₀)

suggests a better safety margin.
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Compoun
d

MES ED₅₀
(mg/kg,
i.p.)

6 Hz (32
mA) ED₅₀
(mg/kg,
i.p.)

6 Hz (44
mA) ED₅₀
(mg/kg,
i.p.)

TD₅₀
(mg/kg,
i.p.)

Protectiv
e Index
(PI)

Referenc
e(s)

Compound

26
64.3 15.6 29.9 >300

>19.2 (6

Hz, 32mA)
[6][7]

Compound

28
34.9 12.1 29.5 >300

>24.8 (6

Hz, 32mA)
[6][7]

Compound

5
48.0 45.2 201.3 >300

>6.6 (6 Hz,

32mA)
[5][11]

Valproic

Acid
183.1 - - 430.7 2.3 [3]

Lacosamid

e
6.9 - - 46.2 6.7 [3]

Experimental Protocol: Synthesis of a Novel
Alaninamide-Based Anticonvulsant (Compound 28
analog)
This protocol describes the synthesis of a representative anticonvulsant alaninamide derivative

via amide bond formation.

Step 1: Synthesis of Intermediate (S)-2-acetamidopropanoic acid

Dissolve L-alanine (1.0 eq) in a 1:1 mixture of glacial acetic acid and acetic anhydride.

Heat the mixture at reflux for 2 hours.

Cool the reaction mixture to room temperature and evaporate the solvent under reduced

pressure to yield the crude product.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure (S)-2-acetamidopropanoic acid.
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Step 2: Amide Coupling to form the final compound

To a solution of (S)-2-acetamidopropanoic acid (1.0 eq) in anhydrous dichloromethane

(DCM), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq).

Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

In a separate flask, dissolve the desired amine (e.g., 4-(4-chlorophenyl)piperazin-1-amine)

(1.0 eq) in anhydrous DCM.

Add the amine solution dropwise to the activated acid solution.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the final

alaninamide derivative.[7][8]
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Synthesis of Anticonvulsant Alaninamide Derivative

L-Alaninamide HCl
(or L-alanine)

N-protected Alanine Derivative

Protection

Carboxylic Acid Activation
(e.g., with CDI)

Amide Coupling

Amine Moiety

Workup & Purification

Final Alaninamide Derivative

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of alaninamide derivatives.

Application 2: Dipeptidyl Peptidase-4 (DPP-4)
Inhibitors
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DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2

diabetes. The core structure of many DPP-4 inhibitors incorporates an amino acid amide

moiety, which mimics the natural substrates of the enzyme, proline or alanine. This makes L-

alaninamide hydrochloride a relevant building block for the synthesis of novel DPP-4 inhibitors.

Mechanism of Action
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1

(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] These hormones are

released from the gut in response to food intake and potentiate glucose-dependent insulin

secretion from pancreatic β-cells and suppress glucagon release from α-cells. By inhibiting

DPP-4, L-alaninamide-based drugs can increase the circulating levels of active incretins,

leading to improved glycemic control.[13]
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Figure 3: The incretin pathway and the mechanism of DPP-4 inhibition.
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Experimental Protocol: General Synthesis of a DPP-4
Inhibitor Scaffold
This generalized protocol outlines the coupling of L-alaninamide to a heterocyclic core, a

common strategy in the synthesis of DPP-4 inhibitors.

Neutralization of L-alaninamide hydrochloride: Dissolve L-alaninamide hydrochloride (1.1 eq)

in a suitable solvent such as isopropanol or a mixture of acetone and n-butanol. Add one

equivalent of a solid base like NaOH or a liquid base like triethylamine. Stir the suspension

for 10-12 hours to obtain the free base of L-alaninamide.[5]

Coupling Reaction: To a solution of the core heterocyclic scaffold (e.g., a substituted

pyrimidinone) (1.0 eq) in an anhydrous solvent like DMF, add a coupling agent such as

HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

Add the solution of L-alaninamide free base to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Work-up and Purification: Once the reaction is complete, quench with water and extract the

product with an organic solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under

reduced pressure.

Purify the crude product via flash chromatography or recrystallization to obtain the desired

DPP-4 inhibitor candidate.

Application 3: Antiviral Agents (Phosphoramidate
Prodrugs)
L-alaninamide and other amino acid derivatives are crucial components of the ProTide (prodrug

nucleotide) technology.[1] This strategy is employed to enhance the intracellular delivery of

nucleoside monophosphate analogues, which are potent antiviral agents. The

phosphoramidate moiety masks the negative charges of the phosphate group, improving cell

permeability.
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Mechanism of Action
Once inside the cell, the phosphoramidate prodrug is metabolized by cellular enzymes

(esterases and phosphoramidases) to release the active nucleoside monophosphate. This

active metabolite can then be further phosphorylated to the triphosphate form, which acts as a

competitive inhibitor or a chain terminator of viral RNA or DNA polymerases, thus halting viral

replication.[1][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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